Piperazin-1-yl-methanone hydrochloride
Overview
Description
Piperazin-1-yl-methanone hydrochloride is an organic compound that has garnered significant interest in various fields of scientific research. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazin-1-yl-methanone hydrochloride typically involves the reaction of piperazine with methanone derivatives under controlled conditions. One common method involves the use of cyclopropylcarbonyl chloride as a reactant. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step procedures that ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product in its desired form. The use of advanced techniques such as chromatography and spectroscopy is common to monitor the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Piperazin-1-yl-methanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Piperazin-1-yl-methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.
Industry: This compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Piperazin-1-yl-methanone hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MAGL, the compound can modulate the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, inflammation, and cancer progression .
Comparison with Similar Compounds
Piperazin-1-yl-methanone hydrochloride can be compared with other similar compounds, such as:
Phenyl(piperazin-1-yl)methanone: Known for its inhibitory activity against MAGL.
Cyclopropyl(piperazin-1-yl)methanone: Used as an intermediate in the synthesis of various pharmaceuticals.
4-(2-Phenylpiperazin-1-yl)methanone: Studied for its potential antifungal and antibacterial activities
These compounds share structural similarities with this compound but differ in their specific applications and biological activities, highlighting the uniqueness of each compound in its respective field of research.
Properties
IUPAC Name |
piperazine-1-carbaldehyde;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c8-5-7-3-1-6-2-4-7;/h5-6H,1-4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQLKIRZQYRJPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260252-88-8 | |
Record name | 1-Piperazinecarboxaldehyde, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=260252-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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